2',7'-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
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Overview
Description
2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a chromene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the process would be a key consideration to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites on these targets, thereby modulating their activity. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-methyl-2,3-dihydroindole-2-one
- 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)methylindole-3-carboxylate
- 4-bromo-5-methylthiophene-2-carbaldehyde
Uniqueness
What sets 2’,7’-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile apart from these similar compounds is its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2',7'-diamino-4-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-8-2-5-12-14(15(8)19)18(17(24)23-12)10-4-3-9(21)6-13(10)25-16(22)11(18)7-20/h2-6H,21-22H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJWFHIIJCCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C4=C(C=C(C=C4)N)OC(=C3C#N)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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